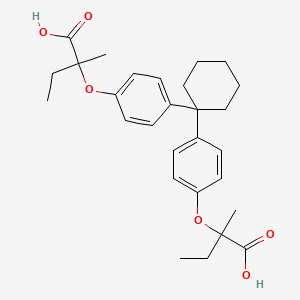
Clinofibrate
Overview
Description
Clinofibrate is a fibrate drug primarily used as a lipid-lowering agent. It is a derivative of Bisphenol Z and is known for its ability to modulate lipid profiles in the body. This compound is marketed under various trade names, including Lipoclin .
Mechanism of Action
Target of Action
Clinofibrate primarily targets the Peroxisome proliferator-activated receptors (PPARs) , specifically PPARα, PPARγ, and PPARδ . These receptors are part of the nuclear receptor family and play crucial roles in the regulation of metabolic processes, including lipid metabolism and glucose homeostasis .
Mode of Action
Agonists are substances that bind to specific receptors and trigger a response in the cell. By activating PPARs, this compound can influence the transcription of certain genes involved in lipid metabolism, potentially leading to decreased levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and increased levels of high-density lipoprotein (HDL) cholesterol .
Biochemical Pathways
The activation of PPARs by this compound can affect several biochemical pathways. These include pathways involved in the metabolism of fatty acids, the synthesis and breakdown of lipids, and the regulation of glucose levels . .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on lipid metabolism. By activating PPARs, this compound can influence the expression of genes involved in lipid metabolism, potentially leading to changes in the levels of various lipids in the body . This can result in decreased levels of triglycerides and LDL cholesterol, and increased levels of HDL cholesterol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to ultraviolet light can lead to the photodegradation of this compound, resulting in the generation of several photoproducts . The impact of these environmental factors on the action and efficacy of this compound is an area of ongoing research.
Biochemical Analysis
Biochemical Properties
Clinofibrate interacts with several biomolecules, including peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions play a crucial role in its biochemical reactions.
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with peroxisome proliferator-activated receptors alpha, gamma, and delta . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Dosage Effects in Animal Models
While there is limited information on the dosage effects of this compound in animal models, some studies suggest that this compound can significantly decrease lipid values in dogs . The effects can vary with different dosages, and some dogs showed drug refractoriness in relation to triglyceride level .
Metabolic Pathways
This compound is involved in lipid metabolism pathways . It interacts with enzymes and cofactors within these pathways, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Clinofibrate is synthesized through a series of chemical reactions. The initial step involves the reaction between cyclohexanone and phenol to produce Bisphenol Z. This intermediate is then treated with chloroform and methyl ethyl ketone in the presence of a base, resulting in the formation of this compound through the Bargellini reaction . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity .
Chemical Reactions Analysis
Clinofibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Photodegradation: This compound is susceptible to photodegradation when exposed to ultraviolet light, resulting in the formation of several photoproducts.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Clinofibrate has several scientific research applications:
Chemistry: this compound is used in studies related to lipid metabolism and the synthesis of related compounds.
Biology: It is used to investigate the effects of lipid-lowering agents on cellular processes.
Comparison with Similar Compounds
Clinofibrate is similar to other fibrate drugs, such as clofibrate and fenofibrate. it has unique properties that distinguish it from these compounds:
Clofibrate: Both this compound and clofibrate are used to lower lipid levels, but this compound has a different chemical structure and may have different pharmacokinetic properties.
Fenofibrate: Fenofibrate is another fibrate drug with similar lipid-lowering effects, but it differs in its chemical structure and specific receptor interactions.
Similar compounds include:
- Clofibrate
- Fenofibrate
- Gemfibrozil
This compound’s uniqueness lies in its specific chemical structure and its interaction with peroxisome proliferator-activated receptors .
Properties
IUPAC Name |
2-[4-[1-[4-(2-carboxybutan-2-yloxy)phenyl]cyclohexyl]phenoxy]-2-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-5-26(3,24(29)30)33-22-14-10-20(11-15-22)28(18-8-7-9-19-28)21-12-16-23(17-13-21)34-27(4,6-2)25(31)32/h10-17H,5-9,18-19H2,1-4H3,(H,29,30)(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOVQUBVGICXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)OC1=CC=C(C=C1)C2(CCCCC2)C3=CC=C(C=C3)OC(C)(CC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046638 | |
| Record name | Clinofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30299-08-2 | |
| Record name | Clinofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30299-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clinofibrate [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030299082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clinofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clinofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLINOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0374EZJ8CU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
143-146 | |
| Record name | Clinofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09006 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Clinofibrate?
A1: this compound exerts its hypolipidemic effect by acting as a peroxisome proliferator-activated receptor alpha (PPARα) ligand. [, , ] This activation regulates the transcription of numerous genes involved in lipoprotein and fatty acid metabolism. [, ]
Q2: How does this compound affect lipid metabolism in the arterial wall?
A2: this compound increases the activity of heparin-releasable lipoprotein lipase in epididymal adipose tissue and lipoprotein lipase in post-heparin plasma. [] Additionally, it enhances very low-density lipoprotein (VLDL)-triolein hydrolyzing activity in adipose tissue stromal vessels. [] Within the arterial wall, this compound elevates acid cholesterol esterase activity and lowers the ratio of acyl-CoA cholesterol acyltransferase (ACAT) to neutral cholesterol esterase activity. [] These modifications contribute to reduced cholesterol accumulation in the arterial wall. []
Q3: Does this compound influence ethanol metabolism?
A3: Yes, studies in rats demonstrate that both Simfibrate and this compound, being fibrates, induce fatty acid β-oxidation activity in liver peroxisomes. [] This heightened activity increases H2O2 production, ultimately augmenting ethanol metabolism by catalase. []
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C26H34O6, and its molecular weight is 442.55 g/mol. [, ]
Q5: Are there any notable structural features of this compound?
A5: this compound is a diaryloxyisobutyric acid derivative containing a cyclohexylidene bridge connecting two phenyl rings. [, ] These structural features contribute to its binding affinity to PPARα and subsequent pharmacological effects. []
Q6: Are there studies focusing on the material compatibility, stability, catalytic properties, or computational chemistry aspects of this compound?
A6: The provided research papers primarily focus on the pharmacological effects and clinical applications of this compound. There is limited information regarding its material compatibility, stability under various conditions, catalytic properties, or computational chemistry modeling in these specific articles.
Q7: How does the structure of this compound compare to other fibrates, and how do these structural differences affect their activities?
A7: While all fibrates share a general structure, subtle differences in their substituents influence their potency and selectivity for PPARα. [, , ] this compound, compared to Clofibrate, demonstrates higher lipid-lowering potency while causing less pronounced hepatomegaly and peroxisome proliferation. [] Specific structural modifications, like replacing the chloro group, methyl group on the α-carbon, or carboxyl group in Clofibric acid derivatives, significantly reduce their stimulatory effects on 3α-hydroxysteroid dehydrogenase. []
Q8: Is there information available on the stability of this compound and strategies to enhance its formulation?
A8: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into detailed analyses of its stability under various conditions or formulation strategies to improve stability, solubility, or bioavailability.
Q9: Are there specific SHE regulations pertaining to this compound mentioned in the provided research?
A9: The research papers primarily focus on the clinical and pharmacological aspects of this compound, with limited information regarding specific SHE regulations related to its production, handling, or disposal.
Q10: How is this compound metabolized and excreted?
A10: this compound is primarily metabolized in the liver via glucuronidation. [, ] The majority of the administered dose is excreted in urine, with less than 0.34% excreted as unchanged this compound. []
Q11: What are the effects of this compound on serum lipids and lipoproteins?
A12: this compound effectively lowers serum cholesterol and triglyceride levels. [, , , , , ] It particularly reduces VLDL and LDL cholesterol levels, increases HDL cholesterol in some cases, and improves the atherogenic index in patients with diabetes mellitus. [, , , , , ]
Q12: Does this compound affect plasma fibrinogen levels?
A13: Studies in rats fed a high-fructose diet show that this compound administration significantly inhibits the increase in plasma fibrinogen levels, along with serum and VLDL-LDL-lipid levels. [] This suggests potential beneficial effects on coagulation and fibrinolytic activity in hyperlipidemic states. []
Q13: Can this compound be used in combination with other lipid-lowering drugs?
A14: Yes, this compound has been studied in combination with other lipid-lowering agents. For instance, combining this compound with a bile acid-sequestering resin successfully controlled serum LDL-C levels in a patient with familial hypercholesterolemia, allowing them to discontinue LDL-apheresis. [] Similarly, combining this compound with Probucol has been investigated for its effects on serum lipids and total cholesterol/HDL cholesterol ratios in diabetic patients with type IIb hyperlipidemia. []
Q14: Are there any animal models used to study the effects of this compound?
A15: Yes, several animal models have been employed to investigate the effects of this compound. Researchers have used rats fed atherogenic diets [], high-fructose diets [, ], and cholesterol-free diets [] to induce hyperlipidemia and study the lipid-lowering effects of this compound.
Q15: Has this compound been studied in the context of osteonecrosis?
A16: Yes, a study explored the effect of this compound on osteocytes in rabbits treated with corticosteroids, a known risk factor for osteonecrosis. [] The results showed that this compound reduced lipid accumulation within osteocytes, suggesting a potential protective effect against steroid-mediated osteonecrosis. []
Q16: Is there information available on resistance, toxicology, drug delivery, biomarkers, or diagnostics related to this compound in the provided research?
A16: The provided research papers primarily focus on the pharmacodynamics and clinical efficacy of this compound. There is limited information regarding resistance mechanisms, cross-resistance, long-term toxicological effects, specific drug delivery strategies, or the use of biomarkers for efficacy prediction or monitoring in relation to this compound within these articles.
Q17: Are there specific details on analytical methods, environmental impact, dissolution, validation, quality control, or immunogenicity related to this compound discussed in the research?
A18: While some studies mention analytical techniques like high-performance liquid chromatography (HPLC) for determining this compound concentrations, [, ] there is limited information on method validation, quality control procedures, or environmental impact assessments. Similarly, the research papers do not elaborate on the dissolution and solubility profiles of this compound or its potential immunogenicity.
Q18: Do the research papers provide insights into drug-transporter interactions, enzyme induction or inhibition, biocompatibility, biodegradability, alternatives, recycling, or research infrastructure related to this compound?
A19: The research papers primarily focus on the clinical and pharmacological aspects of this compound. While one study mentions potential interactions of this compound with carboxylesterase enzymes, [] there's limited information on its interactions with drug transporters, its biocompatibility, biodegradability, potential alternatives, recycling strategies, or the specific research infrastructure used in these studies.
Q19: What are some historical milestones and cross-disciplinary applications of this compound research?
A20: The development of this compound represents a significant milestone in the history of lipid-lowering therapy. While its use has declined in some countries due to the emergence of statins, its research has paved the way for understanding PPARα agonists and their role in lipid metabolism. [, ] this compound's research intersects with various disciplines, including pharmacology, cardiology, endocrinology, and biochemistry, highlighting its multifaceted impact on medical research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


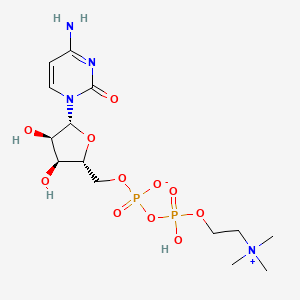


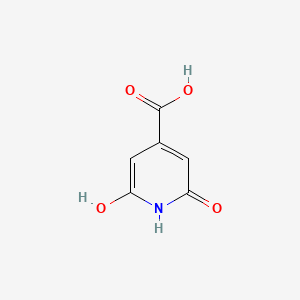
![(3-hydroxy-23,24-dimethoxy-7,7-dimethyl-5,8,18,27,29-pentaoxo-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaen-10-yl)methyl 3-methylbutanoate](/img/structure/B1669104.png)

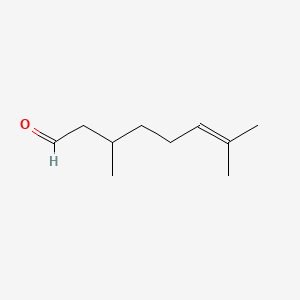


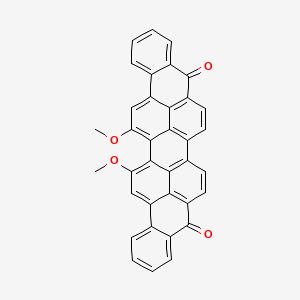
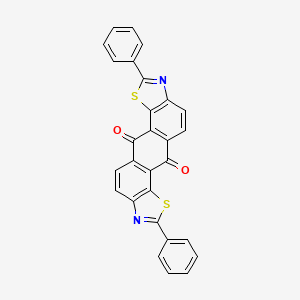
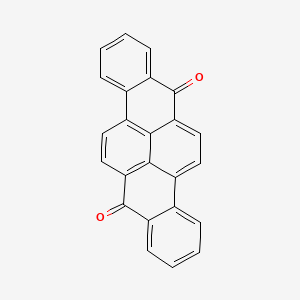
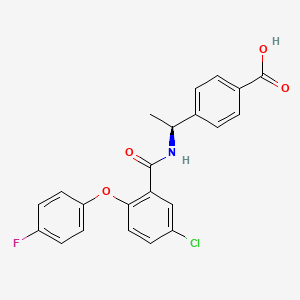
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)
